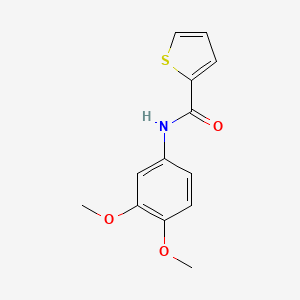

N-(3,4-dimethoxyphenyl)-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with base chemicals and proceeding through intermediates. For instance, Prabhuswamy et al. (2016) detailed the synthesis of a closely related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide. The compound was crystallized in the triclinic system, highlighting the detailed approach to obtaining structurally complex derivatives (Prabhuswamy et al., 2016).

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Interactions

A study by Prabhuswamy et al. (2016) synthesized a compound closely related to N-(3,4-dimethoxyphenyl)-2-thiophenecarboxamide and analyzed its crystal structure and molecular interactions using single crystal X-ray diffraction. This research contributes to understanding the molecular geometry, stability, and intermolecular forces that could influence the design and development of new materials or pharmaceuticals Prabhuswamy et al., 2016.

Photostabilizers for Polymers

Balakit et al. (2015) explored the synthesis of new thiophene derivatives, including structures similar to N-(3,4-dimethoxyphenyl)-2-thiophenecarboxamide, and their application as photostabilizers for rigid poly(vinyl chloride) (PVC). This study demonstrates the potential of thiophene derivatives in enhancing the durability and lifespan of PVC materials, highlighting their significance in material science and industrial applications Balakit et al., 2015.

Hyperbranched Aromatic Polyimides

Yamanaka et al. (2000) reported the preparation of hyperbranched aromatic polyimides starting from a monomer synthesized from 3,5-dimethoxyphenol, showcasing the role of similar dimethoxyphenyl structures in developing advanced polymeric materials. These polyimides, known for their excellent thermal stability and solubility in organic solvents, hold potential for various high-performance applications Yamanaka et al., 2000.

Rhenium(I) Complexes with Thiosemicarbazone Ligands

Research by Núñez-Montenegro et al. (2011) involved synthesizing and characterizing new rhenium(I) complexes with thiosemicarbazone ligands derived from 4-(methylthio)benzaldehyde, which share structural motifs with N-(3,4-dimethoxyphenyl)-2-thiophenecarboxamide. These complexes have potential applications in catalysis and materials science due to their unique structural and electronic properties Núñez-Montenegro et al., 2011.

Synthesis and Antimicrobial Evaluation

Talupur et al. (2021) synthesized derivatives of thiophene-2-carboxamides and evaluated their antimicrobial properties. This research highlights the potential medicinal applications of thiophene carboxamide derivatives in developing new antimicrobial agents Talupur et al., 2021.

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-16-10-6-5-9(8-11(10)17-2)14-13(15)12-4-3-7-18-12/h3-8H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTJKDRTRXGZRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)